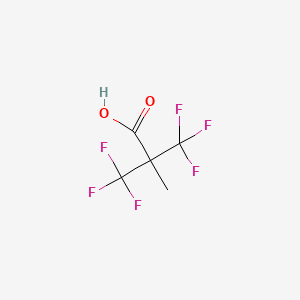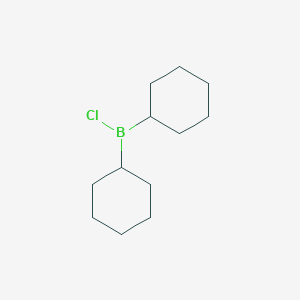
Chlorodicyclohexylborane
概要
説明
Chlorodicyclohexylborane, also known as Dicyclohexylboron chloride, Dicyclohexylboryl chloride, or Dicyclohexylchloroborane, is a chemical compound with the linear formula (C6H11)2BCl . It is used as a reactant for various chemical reactions including Aldol addition reactions, Mukaiyama aldol addition, Microwave assisted ring closing metathesis reactions, C-alkylation of aromatic aldimines, and reversible ketone-ketone aldol reactions .
Molecular Structure Analysis
The molecular weight of Chlorodicyclohexylborane is 212.57 . Its molecular structure is represented by the linear formula (C6H11)2BCl . The InChI string representation is 1S/C12H22BCl/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h11-12H,1-10H2 .Chemical Reactions Analysis
Chlorodicyclohexylborane is a reactant for various chemical reactions. These include Aldol addition reactions, Mukaiyama aldol addition, Microwave assisted ring closing metathesis reactions, C-alkylation of aromatic aldimines, and reversible ketone-ketone aldol reactions .Physical And Chemical Properties Analysis
Chlorodicyclohexylborane is a liquid . It has a boiling point of 100-101 °C/1 mmHg (lit.) and a density of 0.97 g/mL at 25 °C (lit.) .科学的研究の応用
Synthesis Enhancement
Chlorodicyclohexylborane has shown effectiveness in the synthesis of macrocyclic beta-strand templates through ring closing metathesis (RCM). Its addition improved yield notably in both thermal and microwave-assisted RCM processes (Abell et al., 2009).
Conformational Transition Studies
The behavior of chlorocyclohexane, closely related to chlorodicyclohexylborane, has been used to determine the activation energy between conformational isomers. This was achieved by monitoring conformational transitions through infrared spectra (Štokr et al., 1973).
Environmental Impact Research
Studies on the environmental fates and differential toxicities of hexachlorocyclohexane isomers, which include compounds structurally similar to chlorodicyclohexylborane, have provided insights into their global transport and impact on the ecosystem (Willett et al., 1998).
Polymerization Processes
Chlorocyclohexane, a compound related to chlorodicyclohexylborane, has been utilized as a promoter in ethylene polymerization. Its presence significantly enhanced the polymerization rate and catalyst activity (Abedi et al., 2015).
Radical Chemistry
Chlorodicyclohexylborane's related compound, chlorocyclohexane, has been a focus in studies involving C(sp3)-H cross-coupling. This process is enabled by the catalytic generation of chlorine radicals, showcasing potential applications in organic synthesis (Shields & Doyle, 2016).
Safety And Hazards
Chlorodicyclohexylborane is classified as a flammable liquid (Category 2), pyrophoric liquid (Category 1), and skin corrosive (Sub-category 1B) . It is also harmful if swallowed and may cause damage to organs through prolonged or repeated exposure . It is advised to handle this chemical with caution and use appropriate protective measures .
Relevant Papers One of the relevant papers retrieved is “Recent Advances in Borane Chemistry” which discusses some recent advances in the area of hydroboration and organoborane chemistry . Another paper titled “Chlorodicyclohexylborane-mediated aldol additions of alpha,alpha’-dioxygenated ketones” discusses the use of Chlorodicyclohexylborane in aldol additions .
特性
IUPAC Name |
chloro(dicyclohexyl)borane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22BCl/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h11-12H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBBOKJIYEZCTEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1CCCCC1)(C2CCCCC2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22BCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90403001 | |
| Record name | Chlorodicyclohexylborane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90403001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chlorodicyclohexylborane | |
CAS RN |
36140-19-9 | |
| Record name | Chlorodicyclohexylborane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36140-19-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chlorodicyclohexylborane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90403001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

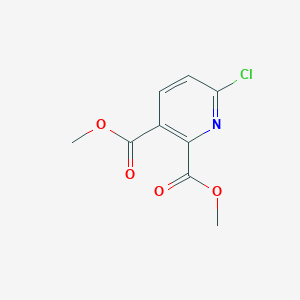
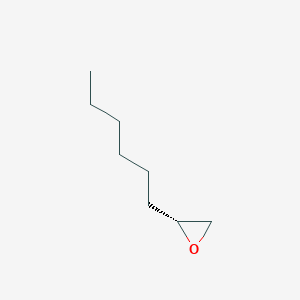
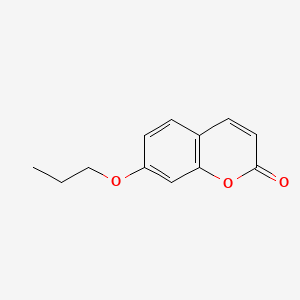
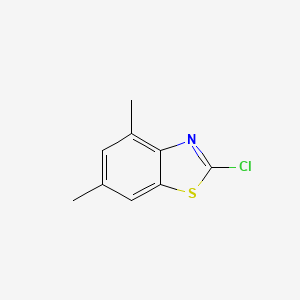
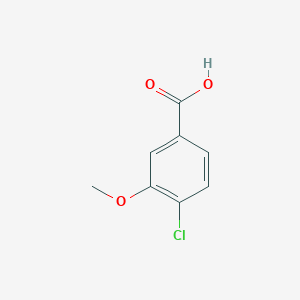
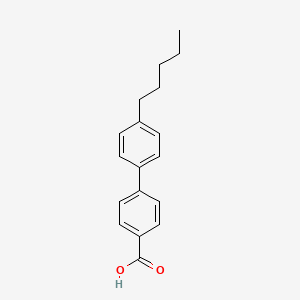
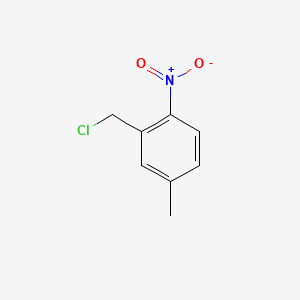
![1-[(Ammoniooxy)methyl]-2-bromobenzene chloride](/img/structure/B1586815.png)
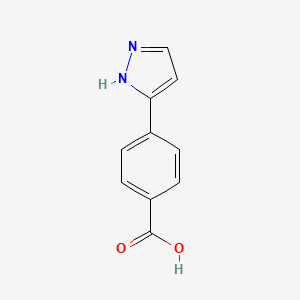
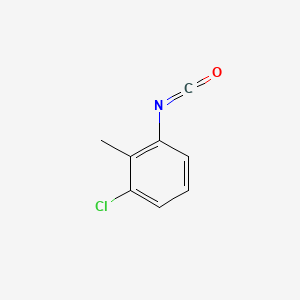
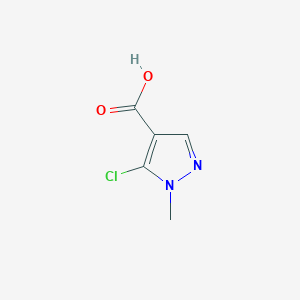
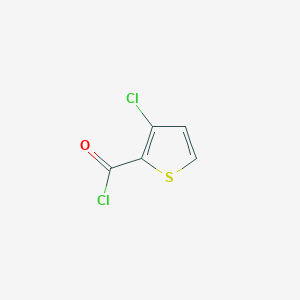
![3-[(3-Hydroxyphenyl)disulfanyl]phenol](/img/structure/B1586822.png)
